molecular formula C13H12ClFN2O2 B11811282 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11811282
M. Wt: 282.70 g/mol
InChI Key: TUOYEQHQOVKLGT-UHFFFAOYSA-N
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Description

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group and an acetic acid moiety

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C13H12ClFN2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-12(15)11(14)5-9/h3-5H,6H2,1-2H3,(H,18,19)

InChI Key

TUOYEQHQOVKLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)F)Cl)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 3-chloro-4-fluoroaniline with acetylacetone to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, ketones, alcohols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid include:

Uniqueness

What sets 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid apart from these similar compounds is its unique combination of a pyrazole ring with a 3-chloro-4-fluorophenyl group and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Biological Activity

2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H12ClFNO
  • CAS Number : 315710-83-9
  • Molecular Weight : 300.16 g/mol

Biological Activity Overview

Research indicates that compounds containing a pyrazole nucleus, such as 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, exhibit a wide range of biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives have been documented to exhibit significant anti-inflammatory effects. Studies demonstrate that such compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential against inflammatory diseases .
  • Antioxidant Activity : The antioxidant properties of pyrazoles are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for cancer therapy .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some pyrazole derivatives have shown efficacy against bacterial strains, indicating potential use in treating infections .

The biological activity of 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways related to cell survival and apoptosis, influencing cancer cell behavior.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of cytokines
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Efficacy

A study evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1-(3-Chloro-4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibited significant cytotoxicity against colon cancer cells (HCT116), with IC50 values in the micromolar range. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function .

Case Study: Anti-inflammatory Action

Another study focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The administration of these compounds resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 in serum samples .

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